molecular formula C22H27N3O3 B250926 2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Katalognummer B250926
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: FPTZLRVGGQBUCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPAPA and is known for its ability to interact with various biological systems, making it an attractive candidate for drug development and research.

Wirkmechanismus

The exact mechanism of action of MPAPA is not yet fully understood. However, it is believed to interact with various biological systems such as the GABAergic and glutamatergic systems. MPAPA has been shown to modulate the activity of these systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPAPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MPAPA has been shown to have analgesic effects by modulating the activity of pain receptors. MPAPA has also been shown to have anticonvulsant effects by reducing the excitability of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MPAPA is its ability to interact with various biological systems, making it an attractive candidate for drug development and research. Additionally, MPAPA has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of MPAPA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on MPAPA. One area of research is the potential use of MPAPA in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPAPA and its interactions with various biological systems. Finally, there is a need for research on the development of new synthesis methods for MPAPA that can improve its solubility and make it easier to work with in experiments.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties and has been studied for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of MPAPA and its interactions with various biological systems.

Synthesemethoden

The synthesis of MPAPA involves the reaction of 3-methylphenol, 4-propionyl-1-piperazine, and 2-bromoacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

MPAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, MPAPA has been studied for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.

Eigenschaften

Molekularformel

C22H27N3O3

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-(3-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O3/c1-3-22(27)25-13-11-24(12-14-25)20-10-5-4-9-19(20)23-21(26)16-28-18-8-6-7-17(2)15-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,26)

InChI-Schlüssel

FPTZLRVGGQBUCS-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.